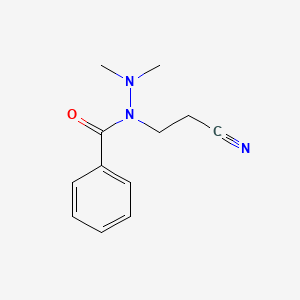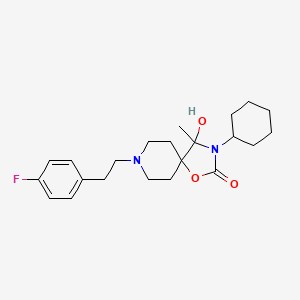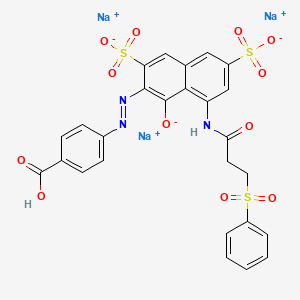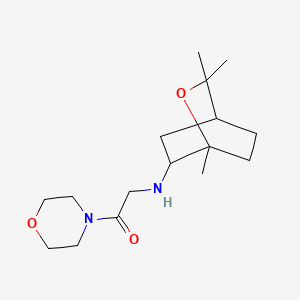
4-(N-(1,8-Epoxy-p-menth-2-yl)glycyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves reacting benzo[b]thiophene with chlorobenzene. The specific method includes reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include alkali metal chlorides, acids for acidification, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: It acts as a catalyst in certain biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
3-Iodobenzo[b]thiophene-2-carboxylic acid: Similar structure but with an iodine atom instead of chlorine.
Benzo[b]thiophene-2-carboxylic acid: Lacks the halogen atom, making it less reactive in certain reactions.
The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific reactivity due to the presence of the chlorine atom, which influences its chemical behavior and applications .
Properties
CAS No. |
93144-11-7 |
|---|---|
Molecular Formula |
C16H28N2O3 |
Molecular Weight |
296.40 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]ethanone |
InChI |
InChI=1S/C16H28N2O3/c1-15(2)12-4-5-16(3,21-15)13(10-12)17-11-14(19)18-6-8-20-9-7-18/h12-13,17H,4-11H2,1-3H3 |
InChI Key |
BIBAVLMPCZTEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(O1)(C(C2)NCC(=O)N3CCOCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


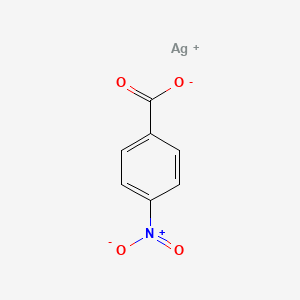
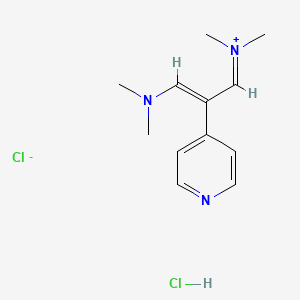
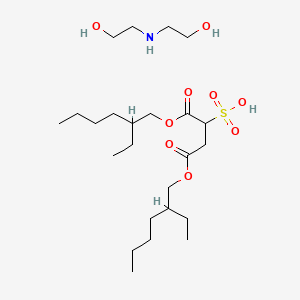

![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
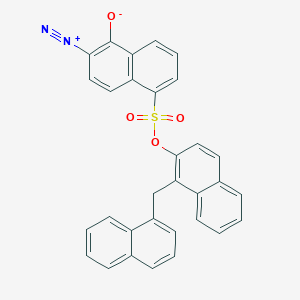
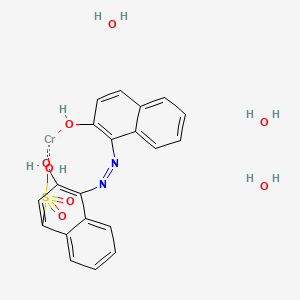
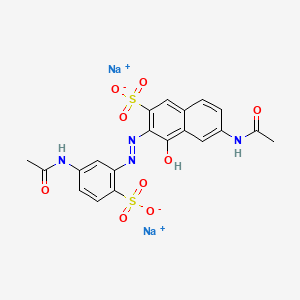

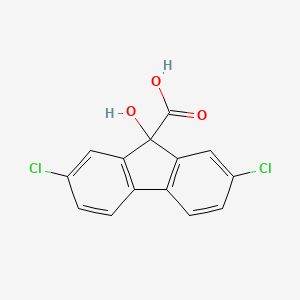
![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)
